Decahydroisoquinolin-4a-ol hydrochloride
Description
Properties
IUPAC Name |
2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-9-4-2-1-3-8(9)7-10-6-5-9;/h8,10-11H,1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFAFIHBCMTKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNCC2C1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Decahydroisoquinolin 4a Ol Hydrochloride Analogs
Established Synthetic Pathways for Decahydroisoquinoline (B1345475) Core Structures
The construction of the decahydroisoquinoline framework is a central challenge in the synthesis of its derivatives. Chemists have developed several reliable methods to build this bicyclic system, ranging from classical name reactions to modern multi-component strategies.
Intramolecular Cyclization Approaches (e.g., Bischler-Napieralski Cyclodehydration)
Intramolecular cyclization reactions are a cornerstone for synthesizing isoquinoline (B145761) and its hydrogenated derivatives. The Bischler-Napieralski reaction is a primary example, historically used for the synthesis of 3,4-dihydroisoquinolines, which are precursors to the fully saturated decahydroisoquinoline system. organicreactions.orgwikipedia.org This reaction involves the cyclodehydration of a β-phenylethylamide, typically initiated by a strong dehydrating agent. wikipedia.orgorganic-chemistry.org
The process is an intramolecular electrophilic aromatic substitution. wikipedia.org The mechanism generally proceeds through one of two pathways, depending on the reaction conditions. One proposed mechanism involves a nitrilium ion intermediate, while another involves a dichlorophosphoryl imine-ester. wikipedia.org Common reagents used to facilitate this transformation include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). wikipedia.orgorganic-chemistry.orgnih.gov While the classic reaction requires high temperatures, milder methods have been developed, such as using Tf₂O in the presence of 2-chloropyridine, which allows the reaction to proceed at lower temperatures. nih.gov Subsequent reduction of the resulting dihydroisoquinoline intermediate yields the saturated decahydroisoquinoline scaffold.
Table 1: Reagents for Bischler-Napieralski Type Reactions
| Reagent | Conditions | Notes | Citation |
|---|---|---|---|
| Phosphorus oxychloride (POCl₃) | Refluxing, acidic | Widely used, traditional method. | wikipedia.org |
| Phosphorus pentoxide (P₂O₅) | Refluxing in POCl₃ | Effective for less activated aromatic rings. | wikipedia.org |
| Trifluoromethanesulfonic anhydride (Tf₂O) with 2-chloropyridine | Low temperature, then warming | Milder conditions, suitable for sensitive substrates. | nih.gov |
Michael Addition Reactions in Decahydroisoquinoline Synthesis
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction widely used in organic synthesis. wikipedia.orgmasterorganicchemistry.com It involves the addition of a nucleophile, known as a Michael donor (such as an enolate), to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgorganic-chemistry.org This reaction is thermodynamically controlled and is crucial for constructing the carbon skeletons required for more complex molecules. organic-chemistry.org
In the context of decahydroisoquinoline synthesis, the Michael addition is not typically used to form the heterocyclic ring in a single step. Instead, it serves as a key strategic step within a larger multi-step sequence. hbni.ac.in For instance, it can be employed to build a precursor molecule containing the necessary functionality and carbon framework, which then undergoes a subsequent intramolecular cyclization to form the decahydroisoquinoline ring system. The reaction proceeds by nucleophilic attack at the β-carbon of the unsaturated system, followed by protonation to yield a 1,5-dicarbonyl or related structure, which is a versatile intermediate for further transformations. masterorganicchemistry.comlibretexts.org
Multi-step Synthetic Sequences to Decahydroisoquinoline Scaffolds
The synthesis of complex heterocyclic structures like decahydroisoquinolines often necessitates multi-step reaction sequences. rsc.org These sequences combine various chemical transformations to progressively build the target molecule from simpler starting materials. youtube.com Researchers have developed novel multicomponent assembly processes (MCAPs) that allow for the rapid and efficient construction of diverse scaffolds containing a tetrahydroisoquinoline core, which can be further modified to the decahydro- state. nih.govnih.gov
A practical synthetic route to enantiopure 5-substituted cis-decahydroquinolines has been developed that highlights a typical multi-step approach. nih.gov This sequence involves:
A stereoselective cyclocondensation reaction.
Stereoselective hydrogenation of the resulting unsaturated lactam.
Stereoselective reductive cleavage of an oxazolidine (B1195125) ring. nih.gov
Such strategies demonstrate that the assembly of the decahydroisoquinoline scaffold is often achieved through a carefully orchestrated series of reactions, where each step sets the stage for the next, controlling both the connectivity and stereochemistry of the final product. nih.gov
Stereoselective Synthesis and Chiral Resolution of Decahydroisoquinoline Derivatives
Due to the presence of multiple chiral centers in the decahydroisoquinoline scaffold, controlling the stereochemistry is of paramount importance. Chemists utilize two main strategies to obtain enantiomerically pure compounds: asymmetric synthesis and chiral resolution.
Asymmetric Synthetic Routes
Asymmetric synthesis aims to create a specific stereoisomer directly. wikipedia.org This is often achieved by using chiral catalysts or chiral auxiliaries that influence the stereochemical outcome of a reaction. wikipedia.orgnih.gov
One powerful method is the catalytic asymmetric synthesis, where a small amount of a chiral catalyst, such as (L)-Proline, can induce high enantioselectivity in the formation of complex products. armchemfront.com Another approach involves asymmetric 1,3-dipolar cycloadditions of C,N-cyclic azomethine imines, which can construct tetrahydroisoquinoline derivatives with excellent diastereoselectivity and enantioselectivity (up to >25:1 dr, >95% ee). nih.govresearchgate.net
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.org This strategy enables the synthesis of a wide array of enantiomerically pure compounds. sigmaaldrich.com
Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Application | Citation |
|---|---|---|---|
| Evans' Oxazolidinones | Alkylation, Aldol (B89426) reactions | General asymmetric synthesis of complex molecules. | nih.gov |
| Ellman's Auxiliary (tert-Butanesulfinamide) | Grignard addition, Haloamide cyclization | Synthesis of chiral amines and 1-benzyl-tetrahydroisoquinoline alkaloids. | researchgate.netscielo.org.mx |
| (S)-Proline | Cascade reaction | Organocatalytic synthesis of stereochemically complex benzoquinolizidine building blocks. | armchemfront.com |
Diastereomeric Salt Formation for Enantiomer Separation
When an asymmetric synthesis is not feasible or a racemic mixture is produced, chiral resolution can be employed to separate the enantiomers. libretexts.orglibretexts.org The most common method for resolution is the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic mixture (e.g., a racemic amine or carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral acid or base). fiveable.melibretexts.org
This reaction converts the pair of enantiomers into a pair of diastereomers. libretexts.org Unlike enantiomers, which have identical physical properties, diastereomers have different solubilities, melting points, and other physical characteristics. libretexts.orgwikipedia.org This difference allows them to be separated by conventional techniques like fractional crystallization. fiveable.me After separation, the individual diastereomers are treated to remove the resolving agent, yielding the pure, separated enantiomers. wikipedia.org
Table 3: Common Chiral Resolving Agents
| Resolving Agent | Class | Resolves | Citation |
|---|---|---|---|
| (+)-Tartaric acid | Chiral Acid | Racemic Bases | libretexts.orglibretexts.org |
| (-)-Malic acid | Chiral Acid | Racemic Bases | libretexts.org |
| (+)-Camphor-10-sulfonic acid | Chiral Acid | Racemic Bases | libretexts.org |
| Brucine | Chiral Base (Alkaloid) | Racemic Acids | libretexts.org |
Chiral Auxiliary Approaches
In asymmetric synthesis, a chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is a powerful tool for producing enantiomerically pure compounds, such as specific stereoisomers of decahydroisoquinoline analogs.
Several types of chiral auxiliaries have been successfully employed in the synthesis of related heterocyclic compounds. These include, but are not limited to:
Oxazolidinones: Popularized by David A. Evans, these auxiliaries are effective in controlling the stereochemistry of alkylation and aldol reactions. wikipedia.org
Camphorsultam: Known as Oppolzer's sultam, this auxiliary has proven superior to oxazolidinones in certain applications, such as Michael additions and Claisen rearrangements, by providing high levels of asymmetric induction. wikipedia.org
tert-Butanesulfinamide: Developed by Jonathan A. Ellman, this chiral amine reagent is versatile. It has been successfully used for the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids, a class of compounds structurally related to decahydroisoquinolines. researchgate.net The synthesis involves the addition of a Grignard reagent to a sulfinylimine followed by a haloamide cyclization, demonstrating a practical approach to controlling the stereochemistry at the C1 position. researchgate.net
Pseudoephedrine: Both (R,R)- and (S,S)-pseudoephedrine can serve as effective chiral auxiliaries, particularly in alkylation reactions. wikipedia.org
The general principle involves attaching the auxiliary to the substrate, performing the stereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. numberanalytics.com The selection of the optimal auxiliary is critical and often requires screening various candidates and reaction conditions to achieve the desired stereoselectivity. numberanalytics.com
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction Commonly Used For | Reference |
|---|---|---|
| Evans Oxazolidinones | Alkylation, Aldol Reactions | wikipedia.org |
| Oppolzer's Camphorsultam | Michael Additions, Claisen Rearrangements | wikipedia.org |
| Ellman's tert-Butanesulfinamide | Synthesis of Chiral Amines | wikipedia.orgresearchgate.net |
| Whitesell's trans-2-Phenylcyclohexanol | Ene Reactions | wikipedia.org |
| Pseudoephedrine | Alkylation Reactions | wikipedia.org |
Advanced Synthetic Techniques for Decahydroisoquinoline Derivatives
Beyond controlling stereochemistry, modern synthetic chemistry offers a range of techniques to build and modify the decahydroisoquinoline scaffold efficiently.
Functionalization of the decahydroisoquinoline core is essential for creating diverse analogs. N-substitution, the attachment of various groups to the nitrogen atom of the isoquinoline ring, is a common and powerful strategy. A well-established method for achieving this is through reductive amination.
In a typical procedure for synthesizing N-substituted 1,4-dihydro-3(2H)-isoquinolinone derivatives, methyl-2-(2-formylphenyl)acetate is reacted with a primary amine (R-NH2). uea.ac.uk The resulting imine intermediate is then reduced in situ. The choice of reducing agent depends on the amine substrate; sodium borohydride (B1222165) is suitable for simple primary amines (H2NCH2R1), while a transfer hydrogenation using ammonium (B1175870) formate (B1220265) with a palladium on carbon catalyst may be required for more sterically hindered amines (H2NCHR1R2). uea.ac.uk This is followed by spontaneous cyclization to form the N-substituted isoquinolinone ring system. uea.ac.uk This approach demonstrates high functional group tolerance and allows for the introduction of a wide array of substituents onto the nitrogen atom. uea.ac.uknih.gov
Novel coupling reactions provide powerful and efficient methods for constructing complex molecular architectures from simpler starting materials. These reactions are characterized by their high atom economy and ability to form carbon-carbon and carbon-heteroatom bonds with high selectivity. rsc.org
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki, Heck, and Sonogashira couplings are mainstays of modern organic synthesis. youtube.com The Suzuki cross-coupling, for instance, has been used to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates by coupling bromo-substituted quinazolines with boronic esters using a palladium catalyst. mdpi.com The general mechanism involves the oxidative addition of palladium(0) to an organic halide, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the new C-C bond. mdpi.com
Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single step to form a complex product, offering significant advantages in efficiency and diversity generation. rsc.org Iron-catalyzed three-component coupling-cycloisomerization reactions of aldehydes, terminal alkynes, and amines have been developed to synthesize quinoline (B57606) derivatives, highlighting a cost-effective and environmentally friendly alternative to more expensive transition-metal catalysts. organic-chemistry.org
Cycloaddition Reactions: 1,3-dipolar cycloadditions are another powerful tool. For example, the reaction of C,N-cyclic azomethine imines with allyl alkyl ketones can construct complex tetrahydroisoquinoline derivatives with high diastereoselectivity and enantioselectivity under mild conditions. nih.gov
Acceptorless Dehydrogenative Coupling (ADC): This strategy uses transition-metal catalysts, such as ruthenium pincer complexes, to couple alcohols with other substrates, forming N-heterocycles with the release of only hydrogen and water as byproducts. rsc.org This sustainable approach has been applied to the synthesis of quinolines and quinazolines. rsc.org
Table 2: Overview of Novel Coupling Reactions in Heterocycle Synthesis
| Reaction Type | Key Reactants | Catalyst Example | Product Class | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Organic Halide, Boronic Acid/Ester | Pd(dppf)Cl2 | Biaryls, Conjugated Systems | mdpi.com |
| 1,3-Dipolar Cycloaddition | Azomethine Imine, Alkene | Chiral Primary Amine | Fused N-Heterocycles | nih.gov |
| 3-Component Coupling | Aldehyde, Alkyne, Amine | Fe(acac)3 | Quinolines, Indolizines | organic-chemistry.org |
| Dehydrogenative Coupling | 2-Aminobenzyl Alcohol, Secondary Alcohol | Ruthenium NNN-Pincer | Quinolines | rsc.org |
Optimization of Chemical Reaction Parameters in Decahydroisoquinoline Synthesis
To move a synthetic route from discovery to practical application, optimization of reaction parameters is essential. This involves systematically varying conditions to maximize yield, purity, and efficiency while minimizing costs and reaction time.
Design of Experiments (DoE) is a statistical approach that allows for the simultaneous variation of multiple factors to map a reaction space efficiently. mt.com This method is superior to the traditional "one variable at a time" (OVAT) approach, as it requires fewer experiments and can identify interactions between different variables. nih.gov
The DoE process involves:
Factor Screening: Identifying the critical reaction parameters (e.g., temperature, concentration, catalyst loading, time) that have the most significant impact on the outcome (e.g., yield, purity). nih.gov
Response Surface Modeling: Using a more focused factorial design (e.g., full factorial or central composite design) to create a mathematical model that describes how the factors influence the response. mt.comchemrxiv.org
Optimization: Using the model to predict the optimal set of conditions to achieve the desired outcome. chemrxiv.org
DoE has been successfully applied to optimize a wide range of chemical transformations, including tandem cyclization reactions and electrochemical syntheses, leading to significant improvements in conversion and yield. chemrxiv.orgnih.gov For the synthesis of decahydroisoquinoline analogs, DoE could be used to optimize key steps such as cyclization or functionalization, ensuring high reproducibility and efficiency. mt.com
Kinetic modeling provides a quantitative understanding of reaction rates, mechanisms, and the influence of different species on the reaction pathway. researchgate.net For complex reactions like the multi-step synthesis of decahydroisoquinoline, understanding the kinetics of each step is crucial for optimization and scale-up.
The dehydrogenation of decalin, the saturated carbocyclic core of decahydroisoquinoline, has been the subject of kinetic studies. researchgate.netnih.gov Researchers have developed Hougen-Watson-type kinetic models that account for the dehydrogenation of both cis- and trans-decalin, their isomerization, and the formation of intermediates like tetralin and the final product, naphthalene. researchgate.net These models consider the adsorption of different components onto the catalyst surface and help in discriminating between rival reaction mechanisms to find parameter values that are both statistically and physicochemically significant. researchgate.net A formal comparison of kinetic equations can determine whether a reaction follows, for example, a 1st or 2nd order rate law, which is fundamental to understanding the underlying mechanism. nih.gov This level of detailed kinetic analysis is invaluable for reactor design and process control in the synthesis of decahydroisoquinoline derivatives.
Decahydroisoquinolin-4a-ol (B2747204) Hydrochloride as a Building Block in Complex Molecule Synthesis
The rigid, bicyclic framework of decahydroisoquinoline and its derivatives, such as decahydroisoquinolin-4a-ol hydrochloride, presents a valuable scaffold for the synthesis of complex molecules. Its three-dimensional structure allows for the precise spatial arrangement of functional groups, a critical feature in the design of biologically active compounds. This section explores the utility of this building block, focusing on its application in combinatorial chemistry and its role as a key intermediate in the synthesis of bioactive compounds, particularly opioid agonists.
Application in Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.govwikipedia.org This technique is instrumental in drug discovery for identifying new lead compounds. nih.govnih.gov The core principle involves systematically combining a set of building blocks in all possible combinations, often utilizing solid-phase synthesis to simplify the process. wikipedia.orgcombichemistry.com
The decahydroisoquinoline scaffold is an attractive candidate for inclusion in combinatorial libraries due to its conformational rigidity and the potential for functionalization at various positions. Natural products and their derivatives are often used as scaffolds for generating chemically diverse screening libraries. rsc.org The decahydroisoquinoline framework, being a core component of many biologically active alkaloids, fits this profile well. nih.gov
In theory, this compound could serve as a versatile starting material. The hydroxyl and secondary amine groups provide reactive handles for derivatization. For instance, the amine can be acylated or alkylated, while the hydroxyl group can be etherified or esterified with a diverse set of reagents. This would allow for the generation of a large library of analogs.
Despite its potential, a review of the current scientific literature does not provide specific examples of this compound being used as a building block in the generation of large-scale combinatorial libraries. While the principles of combinatorial chemistry are well-established for various heterocyclic systems, the application of this specific compound in this context is not extensively documented in published research. imperial.ac.uknih.govnih.gov
Role as Intermediates in Bioactive Compound Construction (e.g., Opioid Agonists)
The decahydroisoquinoline skeleton is a key structural feature in a number of compounds that interact with the central nervous system. Notably, it serves as a foundational building block in the synthesis of potent opioid receptor agonists and antagonists. Research has demonstrated that derivatives of the decahydroisoquinoline ring system can exhibit high affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ).
A significant body of research has focused on the synthesis of substituted trans-3-(decahydro-4a-isoquinolinyl)phenols as potential opioid analgesics. nih.gov In these syntheses, the decahydroisoquinoline moiety serves as the core scaffold, which is then elaborated with other chemical groups to modulate biological activity. For example, the introduction of substituents at various positions on the decahydroisoquinoline ring, as well as modifications to the nitrogen atom, has been shown to have a profound impact on both the potency and the receptor selectivity of the resulting compounds. nih.gov
One study detailed the synthesis and pharmacological evaluation of a series of these analogs. nih.gov The findings from this research highlight how the decahydroisoquinoline core is a critical intermediate for constructing these complex bioactive molecules. The substitution pattern on the decahydroisoquinoline ring system was found to be crucial for the antinociceptive activity and the opioid receptor selectivity of the compounds. nih.gov
The table below summarizes the activity of selected N-substituted analogs from this study, illustrating the role of the decahydroisoquinoline scaffold in the development of opioid agonists.
| Compound ID | N-Substituent | Antinociceptive Potency (ED₅₀ mg/kg, sc) | Receptor Selectivity |
| N-Methyl Analog | -CH₃ | Not explicitly stated, but noted for greater μ-receptor selectivity. | μ-selective agonist |
| N-Cyclopropylmethyl Analog | -CH₂-c-C₃H₅ | Not explicitly stated, but noted for greater κ-receptor selectivity. | κ-selective agonist |
| Axial 8-methyl-6-exocyclic methylene (B1212753) isoquinoline (20) | Not specified in abstract | 0.05 | Potent antinociceptive agent |
| Equatorial 8-methyl isomer (16) | Not specified in abstract | 3.3 | Significantly less potent than axial isomer |
Data sourced from a study on substituted trans-3-(decahydro- and octahydro-4a-isoquinolinyl)phenols. nih.gov
This research underscores the importance of the decahydroisoquinoline scaffold as a key intermediate. By modifying this core structure, researchers can fine-tune the pharmacological properties of the resulting molecules to achieve desired effects, such as enhanced potency or specific receptor interactions. The development of these opioid agonists from decahydroisoquinoline-based intermediates is a clear example of how this building block is utilized in the construction of complex, bioactive compounds. nih.gov
Chemical Reactivity and Transformation Studies of Decahydroisoquinolin 4a Ol Hydrochloride
Mechanistic Investigations of Decahydroisoquinolin-4a-ol (B2747204) Hydrochloride Reactions
The reactivity of decahydroisoquinolin-4a-ol hydrochloride is intrinsically linked to the protonated secondary amine and the tertiary alcohol. The hydrochloride salt form implies that the nitrogen atom is protonated, rendering it less nucleophilic than its free base counterpart, decahydroisoquinolin-4a-ol. Consequently, reactions involving the nitrogen atom often necessitate a preliminary deprotonation step, typically achieved by treatment with a base, to liberate the lone pair of electrons on the nitrogen.
Mechanistic studies have largely focused on the broader class of decahydroisoquinolines, particularly in the context of their ability to form protic ionic liquids (PILs). The formation of these PILs involves the transfer of a proton from a Brønsted acid to the basic nitrogen atom of the decahydroisoquinoline (B1345475) ring. This protonation is a fundamental acid-base reaction, and the resulting ionic character and physicochemical properties of the product are highly dependent on the extent of this proton transfer and the nature of the counter-ion provided by the acid.
Investigations into these PILs have revealed that the choice of the Brønsted acid significantly influences the properties of the resulting salt. For instance, the formation of PILs from decahydroisoquinoline and various acids demonstrates a range of ionicities, from "poor" to "good" and even "superionic" behavior, as assessed by Walden plots. This variability is attributed to the degree of proton transfer from the acid to the amine.
Derivatization and Functional Group Interconversions
The decahydroisoquinoline scaffold, with its secondary amine and hydroxyl group, is amenable to a range of derivatization reactions, enabling the synthesis of a diverse array of functionalized molecules.
The secondary amine of decahydroisoquinoline is a key site for functionalization, most notably through N-alkylation. To achieve this, the hydrochloride salt must first be neutralized to the free base to render the nitrogen nucleophilic. Standard N-alkylation procedures can then be employed. A general approach involves the reaction of the free base with an alkyl halide (such as an alkyl iodide or bromide) in the presence of a non-nucleophilic base to scavenge the newly formed hydrohalic acid.
Alternatively, reductive amination provides another route to N-alkylated products. This would involve the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ, commonly using reducing agents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. While specific examples for this compound are not extensively detailed, these are standard and reliable methods for the N-alkylation of cyclic secondary amines.
The decahydroisoquinoline framework can serve as a scaffold for the synthesis of peptidomimetics, molecules that mimic the structure and function of peptides. The secondary amine provides a convenient attachment point for amino acids or peptide fragments. The synthesis of such conjugates typically involves standard peptide coupling protocols.
In a typical procedure, the carboxylic acid group of an N-protected amino acid is activated, for example, using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). This activated species is then reacted with the free base form of decahydroisoquinolin-4a-ol to form an amide bond. Subsequent deprotection of the amino acid's N-terminus allows for the stepwise assembly of a peptide chain onto the decahydroisoquinoline core. This approach allows for the creation of novel structures with potential applications in medicinal chemistry, as the decahydroisoquinoline moiety can impart conformational rigidity and altered pharmacokinetic properties to the resulting peptidomimetic. The conjugation of amino acids to heterocyclic motifs has been shown in some cases to enhance biological activity and improve properties such as solubility and cell permeability.
Further synthetic modifications can lead to the construction of more complex fused heterocyclic systems. For example, the elaboration of the decahydroisoquinoline skeleton to form a pyrrolooctahydroisoquinoline system would involve the formation of a new five-membered ring fused to the existing bicyclic structure. A plausible synthetic strategy could involve the N-alkylation of the decahydroisoquinoline nitrogen with a reagent containing a masked aldehyde or a group that can be converted into an electrophile.
For instance, N-alkylation with a 2,2-dimethoxyethyl halide, followed by acidic hydrolysis to unmask the aldehyde, would yield an N-substituted amino aldehyde. This intermediate could then undergo an intramolecular cyclization and reduction, or a Pictet-Spengler-type reaction if an appropriate activating group is present on the decahydroisoquinoline ring, to form the desired fused pyrrolidine (B122466) ring. The specifics of such a transformation would be highly dependent on the stereochemistry of the starting decahydroisoquinoline and the reaction conditions employed.
Beyond the inherent nitrogen and oxygen atoms, further heteroatom functionalization can be explored to modify the properties of the decahydroisoquinoline scaffold. The hydroxyl group at the 4a-position is a tertiary alcohol, which can be a challenging site for direct substitution reactions due to steric hindrance. However, it could potentially be converted into a better leaving group, for example, by tosylation or mesylation, to facilitate nucleophilic substitution, although elimination reactions might be a competitive pathway.
Functionalization can also be envisioned at the carbon skeleton through methods such as C-H activation, although this would likely require the use of transition metal catalysts and directing groups to achieve regioselectivity. The introduction of heteroatoms like sulfur or phosphorus would necessitate multi-step synthetic sequences, potentially starting with the creation of a reactive handle, such as a double bond or a carbonyl group, on the decahydroisoquinoline ring.
Protonation and Ionic Liquid Formation Based on Decahydroisoquinoline
The protonation of the basic nitrogen in decahydroisoquinoline by various Brønsted acids has been studied to create protic ionic liquids (PILs). wikipedia.org These are a subclass of ionic liquids formed by the transfer of a proton from a Brønsted acid to a Brønsted base. The resulting PILs derived from decahydroisoquinoline (DHiQ) exhibit a wide range of ionicities, depending on the acid used. wikipedia.org
A study on DHiQ-based PILs revealed that the "superfragile" character of the parent DHiQ molecule is significantly suppressed upon its conversion to an ionic liquid. wikipedia.org Fragility is a measure of how rapidly the viscosity of a liquid changes as it approaches its glass transition temperature. The fragility index (m) of DHiQ was found to be 128, which is very high, while the resulting PILs had m values in the range of 45-91. wikipedia.org The PIL formed with hydrogensulfate as the anion was found to have the lowest fragility (m = 45) and exhibited superionic behavior. wikipedia.org This low fragility and high proton conductivity are attributed to the formation of an extensive hydrogen bond network by the hydrogensulfate anion. wikipedia.org
The properties of these PILs are directly related to the degree of proton transfer from the acid to the decahydroisoquinoline base. "Good" PILs, where proton transfer is more complete, have fragility values similar to typical aprotic ionic liquids (m = 60-80). wikipedia.org In contrast, "poor" PILs, with weaker proton transfer, retain some of the fragile character of the parent decahydroisoquinoline. wikipedia.org
Physicochemical Properties of Decahydroisoquinoline-Based Protic Ionic Liquids
| Brønsted Acid Used | Anion | Fragility (m) | Ionicity Classification |
| Bis(trifluoromethane)sulfonimide | [NTf2]⁻ | 91 | Good IL |
| Trifluoromethanesulfonic acid | [CF3SO3]⁻ | 74 | Good IL |
| Nitric acid | [NO3]⁻ | 64 | Good IL |
| Hydrogensulfate | [HSO4]⁻ | 45 | Superionic |
| Dichloroacetic acid | [Cl2CHCOO]⁻ | 80 | Poor IL |
This table summarizes the fragility and ionicity of various protic ionic liquids formed from decahydroisoquinoline and different Brønsted acids, based on data from a study on their physicochemical properties. wikipedia.org
Studies on Protic Ionic Liquids Derived from Decahydroisoquinoline
Protic ionic liquids are formed through the transfer of a proton from a Brønsted acid to a Brønsted base. chalmers.se The resulting salt, if it has a low melting point (typically below 100°C), is classified as a PIL. Research has extensively explored the formation of PILs from decahydroisoquinoline (DHiQ) by reacting it with various Brønsted acids. researchgate.netnih.gov These studies reveal that the physicochemical properties of the resulting PILs, such as ionicity and fragility, are highly dependent on the choice of the acid. researchgate.netnih.gov
Influence of the Brønsted Acid on Ionicity and Fragility
The ionicity of a PIL, a measure of the degree of proton transfer from the acid to the base, can be assessed using a Walden plot. Studies on DHiQ-based PILs have demonstrated a wide spectrum of ionicities, ranging from "poor" to "good" and even "superionic," depending on the acid used. researchgate.netnih.gov This variability is attributed to the extent of proton transfer.
Fragility, a concept that describes the deviation of the temperature dependence of viscosity from Arrhenius behavior, is another crucial parameter for characterizing PILs. The parent molecule, DHiQ, is known to be an extremely "superfragile" liquid, with a high fragility index (m = 128). researchgate.netnih.gov However, upon its conversion to a PIL, a significant decrease in fragility is observed, with values ranging from 45 to 91. researchgate.netnih.gov This indicates that the formation of the ionic liquid structure fundamentally alters the dynamic properties of the material.
A notable finding is the correlation between ionicity and fragility in DHiQ-based PILs. researchgate.netnih.gov "Good" PILs, with a high degree of proton transfer, exhibit fragilities similar to typical aprotic ionic liquids (m = 60–80). researchgate.netnih.gov In contrast, "poor" PILs, where proton transfer is less complete, retain some of the fragile character of the parent DHiQ. researchgate.netnih.gov
The table below summarizes the fragility (m) and ionicity classification for various protic ionic liquids derived from decahydroisoquinoline (DHiQ) and different Brønsted acids.
| Brønsted Acid Anion | Fragility (m) | Ionicity Classification |
| HSO₄⁻ | 45 | Superionic |
| CF₃SO₃⁻ | 60-80 (typical) | Good IL |
| Various others | 45-91 | Poor to Good IL |
Hypothesized Behavior of this compound
Investigation of Intermolecular Interactions in Decahydroisoquinoline-Based Systems
The intermolecular interactions within decahydroisoquinoline-based systems are crucial in dictating their macroscopic properties, including their structure and dynamics. The formation of protic ionic liquids from DHiQ introduces strong electrostatic and hydrogen bonding interactions that are not as prevalent in the neutral parent molecule.
Role of Hydrogen Bonding
A key finding in the study of DHiQ-based PILs is the significant role of the hydrogen bond network. researchgate.netnih.gov For instance, the DHiQ-based PIL with the hydrogensulfate (HSO₄⁻) anion exhibits superionic behavior and the lowest reported fragility (m = 45) for any protic or aprotic ionic liquid. researchgate.netnih.gov This exceptional behavior is attributed to the extensive and robust hydrogen bond network established by the hydrogensulfate anion, which facilitates efficient proton transport and leads to a less fragile liquid. researchgate.netnih.gov
Inference for this compound
For this compound, the potential for intermolecular interactions is even more pronounced due to the presence of the hydroxyl group in addition to the ammonium (B1175870) proton and the chloride anion. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of more complex and potentially stronger hydrogen bond networks.
The primary intermolecular interactions expected in a system of this compound would include:
Ion-Ion Interactions: Strong electrostatic forces between the protonated decahydroisoquinolinium cation and the chloride anion.
Hydrogen Bonding:
Between the N-H proton of the cation and the chloride anion or the oxygen of the hydroxyl group of a neighboring molecule.
Between the O-H proton of the hydroxyl group and the chloride anion or the nitrogen/oxygen of a neighboring molecule.
These extensive intermolecular interactions would likely lead to a highly structured system with a relatively high melting point compared to the parent DHiQ molecule. The nature and strength of these interactions would be the primary determinants of the material's physical state, solubility, and potential as a component in materials science applications.
Biological Activity Mechanisms and Structure Activity Relationships of Decahydroisoquinoline Compounds
General Mechanisms of Action of Decahydroisoquinoline (B1345475) Compounds
Decahydroisoquinoline and its related isoquinoline (B145761) alkaloids represent a large and diverse class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their wide-ranging pharmacological properties. mdpi.comnih.gov These compounds are common in the plant kingdom and have been developed as lead compounds in drug discovery. nih.gov
The biological activities of decahydroisoquinoline derivatives are broad, encompassing interactions with the central nervous system, as well as antimicrobial and antifungal effects. mdpi.comnuph.edu.ua Their mechanisms of action are closely tied to their specific structural features, including the substituents on the nitrogen atom and the stereochemistry of the ring system. nih.gov These structural variations influence how the molecules interact with biological targets such as G-protein-coupled receptors (GPCRs), enzymes, and microbial cell structures. researchgate.netnih.gov For instance, the isoquinoline ring system is a core component in numerous compounds with activities including antitumor, anti-HIV, anti-inflammatory, and antimicrobial effects. mdpi.com The saturated decahydroisoquinoline core provides a flexible yet stable template for creating compounds that can precisely fit into the binding pockets of various biological receptors, leading to specific pharmacological responses.
Opioid Receptor Interactions and Modulation
A significant area of research for decahydroisoquinoline derivatives has been their interaction with opioid receptors (mu, delta, and kappa), which are key targets for pain management. nih.govmdpi.com The development of ligands with mixed agonist/antagonist profiles at these receptors is a promising strategy for creating analgesics with fewer side effects like tolerance and dependence. nih.govnih.gov
The functional activity of decahydroisoquinoline-based compounds at opioid receptors can be either agonistic (receptor activation) or antagonistic (receptor blockade), depending on their specific chemical structure. researchgate.netarizona.edumdpi.com For example, studies on trans-3-(decahydro-4a-isoquinolinyl)phenols have identified compounds that act as mu- and kappa-receptor agonists. nih.gov
The nature of the substituent on the nitrogen atom (N-substituent) is a critical determinant of whether a compound will act as an agonist or an antagonist. In many opioid ligand scaffolds, including morphinans, an N-methyl group often results in agonist activity, while larger groups like N-cyclopropylmethyl can confer antagonist properties. nih.gov This principle has been applied to decahydroisoquinoline derivatives to modulate their functional outcomes at opioid receptors. Research has also focused on developing multifunctional ligands that combine opioid agonism with antagonism at other receptors, such as the neurokinin-1 receptor (NK1R), to achieve better therapeutic profiles. arizona.edu
Table 1: Functional Activity of Selected Opioid Ligands This table is representative of general findings in opioid ligand research and not specific to Decahydroisoquinolin-4a-ol (B2747204) hydrochloride for which detailed public data is limited.
| Compound Class | N-Substituent | Primary Activity | Receptor Target |
|---|---|---|---|
| Morphinans | Methyl | Agonist | Mu |
| Pyridomorphinans | Cyclopropylmethyl | Agonist/Antagonist | Mu/Delta |
| Benzomorphans | Phenethyl | Agonist | Mu |
| Indolomorphinans | - | Delta-Agonist | Delta |
The selectivity of decahydroisoquinoline ligands for kappa (κ), delta (δ), or mu (μ) opioid receptor subtypes is a key focus of drug design. nih.govnih.gov High selectivity can lead to more targeted therapeutic effects and fewer side effects. For instance, selective κ-opioid receptor antagonists are being investigated for treating depression and substance abuse disorders. nih.gov
Research has led to the development of highly potent and selective tetrahydroisoquinoline-based κ-opioid receptor antagonists. nih.gov One such compound, (3R)-7-hydroxy-N-{(1S)-2-methyl-1-[(-4-methylpiperidine-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Compound 12 ), demonstrated a Ke value of 0.37 nM for the κ-receptor and was 645-fold more selective for κ over μ and over 8100-fold selective over δ receptors. nih.gov Similarly, studies on trans-3-(decahydro-4a-isoquinolinyl)phenols showed that analogues with an N-cyclopropylmethyl substituent had greater κ-receptor selectivity, while N-methyl derivatives favored μ-receptor selectivity. nih.gov The introduction of a 6-exocyclic methylene (B1212753) group into this system enhanced both antinociceptive activity and κ-opioid receptor selectivity. nih.gov
Table 2: Opioid Receptor Subtype Selectivity of Representative Ligands This table includes data for various isoquinoline derivatives to illustrate selectivity principles.
| Compound | κ Opioid Receptor (Ke, nM) | μ Opioid Receptor (Ke, nM) | δ Opioid Receptor (Ke, nM) | Selectivity (κ vs μ / κ vs δ) |
|---|---|---|---|---|
| Compound 12 (4-Me-PDTic) nih.gov | 0.37 | 239 | >3000 | 645x / >8100x |
| PDTic nih.gov | 0.64 | 154 | >10000 | 241x / >15625x |
| TK10 (NMF) mdpi.com | Functions as a mixed-action agonist at both kappa and delta opioid receptors. |
The structure-activity relationship (SAR) of decahydroisoquinoline-based opioid ligands is heavily influenced by two main factors: the nature of the N-substituent and the stereochemistry of the molecule. nih.govnih.gov
N-Substituents: The group attached to the nitrogen atom in the decahydroisoquinoline ring plays a crucial role in determining affinity, selectivity, and efficacy at opioid receptors. nih.gov For many opioid scaffolds, modifying the N-substituent can switch a compound's activity from an agonist to an antagonist. nih.govnih.gov For example, in a series of (−)-cis-N-normetazocine derivatives, changing the N-substituent from a methyl group (agonist) to larger alkyl groups like ethyl or propyl introduced antagonist activity. nih.gov In the context of decahydroisoquinolines, N-cyclopropylmethyl groups tend to confer kappa-receptor selectivity, whereas N-methyl groups favor mu-selectivity. nih.gov
Stereochemistry: The spatial arrangement of atoms is critical for how a ligand fits into a receptor's binding site. For decahydroisoquinolines, which have multiple chiral centers, stereochemistry significantly impacts biological activity. wikipedia.org Studies on decahydro-4a-isoquinolinyl)phenols revealed that the position of substituents on the ring system is vital. For instance, 7-substituted compounds were found to be significantly less potent than their 6-substituted counterparts. nih.gov Furthermore, the orientation of a methyl group at the 8-position had a dramatic effect on potency, with the axial isomer being nearly 66 times more potent than the equatorial isomer in an antinociceptive assay. nih.gov
The "Message-Address Concept" is a theoretical framework used in the design of selective opioid ligands. nih.gov This model proposes that a ligand's structure contains two distinct components: a "message" element and an "address" element. nih.gov
The "Message": This is a pharmacophore common to a class of ligands that is responsible for triggering the biological effect (efficacy). For opioid ligands, this is often a tyramine-like moiety that is recognized by all opioid receptor subtypes. nih.govnih.gov
The "Address": This is a unique structural part of the ligand that interacts with non-conserved regions of the receptor, providing selectivity for a specific receptor subtype (e.g., μ, δ, or κ). nih.gov
The crystal structures of the opioid receptors have provided a structural validation for this concept, showing a conserved binding pocket for the "message" portion and a more divergent upper region that binds the "address" portion, conferring subtype selectivity. nih.gov This concept has guided the design of selective ligands. For example, the selective delta opioid receptor antagonist, naltrindole, was instrumental in designing the agonist (±)TAN-67 based on the message-address concept. nih.gov This framework allows medicinal chemists to rationally design new decahydroisoquinoline derivatives with desired selectivity and activity profiles by modifying the "address" part of the molecule while retaining the essential "message" pharmacophore.
Antimicrobial and Antifungal Mechanisms
The isoquinoline scaffold is present in many natural alkaloids, like berberine, known for their antimicrobial properties. nih.gov This has prompted research into the antimicrobial and antifungal potential of synthetic isoquinoline derivatives, including the decahydroisoquinoline series. researchgate.netjlu.edu.cn
The proposed mechanisms for the antifungal activity of isoquinoline derivatives often involve the disruption of the fungal cell membrane. researchgate.netnih.gov Studies on novel tetrahydroisoquinoline derivatives have shown that active compounds can increase the permeability of the cell membrane and induce the accumulation of reactive oxygen species (ROS), leading to cell death. researchgate.net In some cases, these compounds act by inhibiting essential fungal enzymes. For example, some derivatives have been found to inhibit laccase or succinate (B1194679) dehydrogenase (SDH), crucial enzymes in fungal metabolic pathways. researchgate.netresearchgate.net
Similarly, the antibacterial action of related quinone derivatives has been attributed to their ability to intercalate into bacterial DNA, generate oxidative stress, or inhibit key enzymes. nih.gov For instance, some pyrimidoisoquinolinquinones exhibit potent activity against multidrug-resistant Gram-positive bacteria like MRSA by mechanisms that may involve targeting the bacterial cell envelope or metabolic pathways. nih.gov While specific studies on Decahydroisoquinolin-4a-ol hydrochloride are not widely available, the broader class of isoquinoline compounds demonstrates significant potential as antimicrobial agents through mechanisms that disrupt fundamental cellular processes. nih.govnih.gov
Table 3: Antifungal Activity of Representative Isoquinoline/Quinoline (B57606) Derivatives
| Compound Series | Target Organism | Observed EC50 / MIC | Proposed Mechanism |
|---|---|---|---|
| Tetrahydroisoquinoline Derivatives researchgate.net | Rhizoctonia solani | EC50 = 0.046 µg/mL | Increased cell membrane permeability |
| Tetrahydroisoquinoline Derivatives researchgate.net | Valsa mali | EC50 = 5.37 µg/mL | Laccase inhibition |
| Isoquinoline Derivatives jlu.edu.cn | Physalospora piricola | Inhibition rate of 93% at 50 mg/L | Not specified |
| Quinoline Derivatives nih.gov | Sclerotinia sclerotiorum | EC50 = 0.52 µg/mL | Cell membrane disruption, increased permeability |
Enzymatic Inhibition Pathways (e.g., Δ8,7-Isomerase in Ergosterol (B1671047) Biosynthesis)
While specific studies on the enzymatic inhibition of Δ8,7-Isomerase in the ergosterol biosynthesis pathway by this compound are not extensively documented in publicly available literature, the broader class of quinoline and isoquinoline derivatives has been shown to interact with and inhibit various enzymes. For instance, certain quinoline-based compounds have been identified as inhibitors of enzymes that act on DNA, such as DNA methyltransferases. mdpi.com Inhibition of such enzymes can disrupt cellular processes and is a key mechanism in the action of several therapeutic agents.
Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and irreversible inhibition, by binding to the enzyme's active site or allosteric sites, thereby reducing its catalytic activity. scielo.brresearchgate.net In the context of antifungal drug development, the ergosterol biosynthesis pathway is a critical target. Inhibition of enzymes like Δ8,7-Isomerase disrupts the production of ergosterol, a vital component of fungal cell membranes, leading to fungal cell death. While morpholines are a known class of compounds that inhibit this enzyme, the potential of decahydroisoquinoline derivatives in this area presents an avenue for further research.
Broad-Spectrum Antibacterial and Antifungal Effects
Derivatives of quinoline and isoquinoline have demonstrated notable antibacterial and antifungal properties. nih.govresearchgate.net For example, certain quinolone derivatives are known for their broad-spectrum antibacterial activity. nih.gov Similarly, various heterocyclic compounds, including those with structures related to isoquinoline, have shown efficacy against different bacterial and fungal strains. nih.govnih.govnih.govnih.gov The ethanolic extract of Salsola kali, containing various bioactive compounds, has exhibited significant antibacterial and antifungal activity against pathogenic strains. nih.gov
The mechanisms underlying these antimicrobial effects can be multifaceted, including the disruption of cell wall synthesis, inhibition of nucleic acid and protein synthesis, and interference with metabolic pathways. The structural features of these compounds, such as the presence of specific functional groups and their spatial arrangement, play a crucial role in their antimicrobial potency.
Table 1: Examples of Antimicrobial Activity in Heterocyclic Compounds
| Compound Class | Organism | Activity | Reference |
|---|---|---|---|
| Coumarin triazole hydrochlorides | Fungi | Strong antifungal activity | nih.gov |
| Salsola kali extract | Pectobacterium carotovorum | Strong antibacterial activity | nih.gov |
| Thiazole derivatives | Candida glabrata | Antifungal activity (MIC: 31.25 µg/ml) | nih.gov |
SAR Studies on Alkyl Chain Length in N-Alkyl Decahydroisoquinoline Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For N-alkyl derivatives of heterocyclic compounds, the length and nature of the alkyl chain can significantly impact potency and selectivity. While specific SAR studies on N-alkyl decahydroisoquinoline derivatives are not widely reported, research on analogous structures provides valuable insights. For instance, SAR studies on 5-alkylaminolquinolines as CRF1 receptor antagonists have demonstrated that variations in the alkyl substituents have a profound effect on their activity. mdpi.com
Similarly, quantitative structure-activity relationship (QSAR) analyses of 1-aryl-tetrahydroisoquinoline analogs have been used to develop predictive models for their anti-HIV activities, highlighting the importance of substitutional patterns for receptor-drug interactions. mdpi.com Such studies often reveal that an optimal alkyl chain length exists for maximal biological activity, with either shorter or longer chains leading to decreased efficacy. These findings underscore the importance of fine-tuning the lipophilicity and steric properties of the N-substituent to achieve desired pharmacological effects.
Anti-Cancer Mechanistic Research
The isoquinoline scaffold is a key component of many compounds with demonstrated anti-cancer properties. nih.gov Research into the mechanisms of action of these derivatives has unveiled a variety of pathways through which they exert their cytotoxic effects on cancer cells.
Induction of Apoptosis and DNA Fragmentation Pathways
A significant mechanism of anti-cancer activity for many isoquinoline derivatives is the induction of apoptosis, or programmed cell death. This is often accompanied by DNA fragmentation, a hallmark of apoptosis. For example, a synthetic isoquinoline chalcone (B49325) derivative has been shown to induce apoptosis in Ehrlich solid carcinoma-bearing mice by generating oxidative stress and causing DNA damage. nih.govnih.gov This leads to the upregulation of pro-apoptotic genes like p53 and Bax. nih.govnih.gov
Similarly, other studies on related heterocyclic compounds have demonstrated their ability to induce apoptosis through various signaling pathways. mdpi.commdpi.com The cleavage of poly (ADP-ribose) polymerase (PARP) and activation of caspases are common events in the apoptotic cascade initiated by these compounds. mdpi.com
Table 2: Apoptosis Induction by Isoquinoline-Related Compounds
| Compound Type | Cell Line/Model | Key Findings | Reference |
|---|---|---|---|
| Isoquinoline chalcone derivative | Ehrlich solid carcinoma | Increased DNA fragmentation, upregulated p53 and Bax | nih.govnih.gov |
| 1,2,3,4,6-Penta-O-galloyl-beta-D-glucose | Cisplatin-resistant lung cancer cells | Induced DNA fragmentation, cleavage of caspases and PARP | mdpi.com |
Tubulin Polymerization Inhibition
Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anti-cancer drugs. nih.gov Several isoquinoline and quinoline derivatives have been identified as tubulin polymerization inhibitors. rsc.orgnih.govdovepress.comnih.gov These compounds often bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest and subsequent apoptosis. rsc.orgnih.govdovepress.comnih.gov
For instance, novel dihydroquinolin-4(1H)-one derivatives have been shown to be potent tubulin polymerization inhibitors with significant antiproliferative activities against various cancer cell lines. dovepress.com The inhibitory concentration (IC50) for tubulin polymerization for some of these compounds is in the low micromolar range. dovepress.com
Cell Cycle Arrest Mechanisms
The ability to halt the cell cycle is another key anti-cancer mechanism of isoquinoline derivatives. Many of these compounds induce cell cycle arrest, most commonly at the G2/M phase. mdpi.com This arrest prevents cancer cells from proceeding through mitosis and proliferating.
For example, novel tetrahydro- nih.govtriazolo[3,4-a]isoquinoline chalcones have been found to induce G2/M phase cell cycle arrest in breast cancer cells. This effect is often linked to the disruption of microtubule function or the activation of cell cycle checkpoints. The accumulation of cells in the G2/M phase is a common outcome observed in flow cytometry analysis of cells treated with these compounds. mdpi.com
Table 3: Cell Cycle Arrest by Isoquinoline-Related Compounds
| Compound Type | Cell Line | Phase of Arrest | Reference |
|---|---|---|---|
| Tetrahydro- nih.govtriazolo[3,4-a]isoquinoline chalcones | Luc-4T1 breast cancer cells | G2/M | |
| Chalcone derivative 1C | A2780 and A2780cis ovarian cancer cells | G2/M | mdpi.com |
| Alkaloid Erythraline | SiHa cervical cancer cells | G2/M |
Interruption of Cell Migration
The modulation of cell migration is a critical target in the development of therapeutics for conditions such as cancer metastasis and inflammatory disorders. Certain tetrahydroisoquinoline derivatives have demonstrated the ability to interfere with this complex process.
Mechanism of Action: Research has identified that some analogs of tetrahydroisoquinoline natural products can inhibit cell migration. nih.govnih.gov For instance, a semisynthetic derivative of quinocarmycin, DX-52-1, and a synthetic molecule related to the naphthyridinomycin family, HUK-921, have been shown to possess antimigratory effects on Madin-Darby canine kidney (MDCK) epithelial cells. nih.govnih.gov The proposed mechanism for these compounds involves targeting proteins crucial for cell motility.
The primary target for DX-52-1 in the context of cell migration appears to be the membrane-cytoskeleton linker protein, radixin. nih.gov Additionally, the multifunctional carbohydrate-binding protein, galectin-3, has been identified as a secondary target for both DX-52-1 and HUK-921. nih.govnih.gov Intriguingly, these compounds bind to galectin-3 outside of its carbohydrate-binding site, suggesting a novel inhibitory mechanism that is independent of its lectin function. nih.gov Silencing of galectin-3 expression through RNA interference resulted in reduced cell-matrix adhesion and cell migration, supporting its role in this process. nih.gov
| Compound | Primary Target | Secondary Target | Effect on Cell Migration |
| DX-52-1 | Radixin | Galectin-3 | Inhibition |
| HUK-921 | Galectin-3 | Radixin (weak binding) | Inhibition |
This table summarizes the identified protein targets and the resulting antimigratory effects of specific tetrahydroisoquinoline analogs.
Other Reported Biological Activities and Their Underlying Mechanisms
The decahydroisoquinoline and related structures are found in compounds with antihypertensive properties. The mechanisms underlying this activity are often linked to the modulation of the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS). mdpi.comnih.govyoutube.com
Mechanism of Action: While direct mechanistic studies on this compound are not readily available, the broader class of compounds containing similar structural motifs often exert their antihypertensive effects through several pathways:
Adrenergic Receptor Blockade: Many antihypertensive agents act as antagonists at alpha or beta-adrenergic receptors, leading to vasodilation and a decrease in cardiac output. youtube.comyoutube.com
Calcium Channel Blockade: Some compounds with structures reminiscent of parts of the decahydroisoquinoline skeleton, like 1,4-dihydropyridines, function as calcium channel blockers, preventing the influx of calcium into vascular smooth muscle cells and thereby promoting relaxation and vasodilation. researchgate.net
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): ACE inhibitors, which often contain proline-like structures that can be conceptually related to the cyclic amine of decahydroisoquinoline, block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. mdpi.comyoutube.com
Structure-activity relationship (SAR) studies on various antihypertensive agents have shown that the nature and substitution pattern of the heterocyclic ring are crucial for activity. nih.gov
Derivatives of tetrahydroisoquinoline have been reported to possess both anti-inflammatory and analgesic properties. researchgate.netbiomedpharmajournal.orgnih.gov
Anti-inflammatory Mechanisms: The anti-inflammatory effects of isoquinoline alkaloids and their derivatives are often attributed to the inhibition of key inflammatory pathways. nih.govnih.govresearchgate.net For example, some isoquinoline-1-carboxamide (B73039) derivatives have been shown to suppress the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov The underlying mechanism involves the inhibition of the mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling pathways. nih.gov Furthermore, some quinoline alkaloids have demonstrated the ability to significantly suppress the gene expression and secretion of pro-inflammatory cytokines IL-1β and IL-6 in macrophages. rsc.org
Analgesic Mechanisms: The analgesic activity of decahydroisoquinoline derivatives has been explored, with some compounds exhibiting potent effects. nih.govnih.gov A series of N-substituted trans-4a-aryldecahydroisoquinolines have been synthesized and evaluated for their opioid analgesic activities. nih.gov These compounds were found to have high affinities for both the mu (μ) and kappa (κ) opioid receptors. nih.gov The stereochemistry at the 4a and 8a positions is critical for activity, with the 4aR,8aR isomer, which has the same relative absolute configuration as morphine, being the more active enantiomer. nih.gov Other studies on decahydroquinoline (B1201275) derivatives have indicated that their analgesic mechanism is not related to opioid receptors, suggesting alternative pathways may be involved for different structural classes. nih.gov
| Compound Class | Proposed Analgesic Mechanism |
| N-substituted trans-4a-aryldecahydroisoquinolines | Agonism at μ and κ opioid receptors |
| Certain decahydroquinoline derivatives | Non-opioid receptor mediated |
This table highlights the different proposed mechanisms of analgesic action for various decahydroisoquinoline derivatives.
The tetrahydroisoquinoline scaffold is present in molecules investigated for their potential in treating central nervous system disorders, including depression and psychosis.
Antidepressant Mechanisms: 1,2,3,4-Tetrahydroisoquinoline (TIQ), an endogenous amine found in the mammalian brain, has demonstrated antidepressant-like effects in animal models. nih.gov The proposed mechanism of action for its antidepressant properties involves the activation of monoaminergic systems. TIQ acts as a reversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576). nih.gov By inhibiting MAO, TIQ increases the synaptic availability of these monoamines, which is a well-established mechanism for many clinically used antidepressant drugs. researchgate.netwebmd.comnih.gov
Antipsychotic Mechanisms: While there is a lack of specific data on the antipsychotic properties of decahydroisoquinoline derivatives, the general mechanism of action for most antipsychotic drugs involves the modulation of dopamine and serotonin receptors. wikipedia.orgpsychopharmacologyinstitute.com Typical antipsychotics are primarily antagonists of the dopamine D2 receptor. wikipedia.org Atypical antipsychotics also exhibit D2 receptor antagonism but are additionally characterized by their high affinity for serotonin 5-HT2A receptors. wikipedia.orgpsychopharmacologyinstitute.com The therapeutic effects of these drugs are believed to stem from the blockade of these receptors in specific brain pathways, such as the mesolimbic and mesocortical pathways. psychopharmacologyinstitute.com
Quinoline-based compounds have a long history in the treatment of malaria.
Mechanism of Action: The primary mechanism of action for quinoline antimalarials like chloroquine (B1663885) is the interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum. nih.govnih.govyoutube.com During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic heme. nih.govyoutube.com The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin. nih.govnih.govyoutube.com Quinoline drugs are thought to accumulate in the parasite's acidic food vacuole and cap the growing hemozoin crystal faces, preventing further polymerization. nih.gov This leads to a buildup of toxic heme, which ultimately kills the parasite. nih.gov The more lipophilic quinoline-methanols, such as mefloquine (B1676156) and quinine, may have additional or alternative sites of action. nih.gov
Computational and Theoretical Chemistry Studies of Decahydroisoquinoline Derivatives
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Among these, molecular docking is a key method for predicting how a molecule, or ligand, binds to a receptor.
Molecular docking simulations are widely used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a larger molecule, such as a protein receptor. nih.gov This information is critical in drug design for developing compounds that can effectively interact with a biological target.
Studies on various isoquinoline (B145761) derivatives have demonstrated their potential to interact with a range of biological targets. For instance, docking simulations have been employed to explore the binding modes of:
Dihydroisoquinoline derivatives with the active site of leucine (B10760876) aminopeptidase (B13392206) (LAP), an enzyme implicated in cancer. These studies have shown that active compounds can form hydrogen bonds and coordinate with zinc ions within the enzyme's active site, which is considered essential for their inhibitory activity. nih.gov
Tetrahydroisoquinoline derivatives with nitric oxide synthases, enzymes whose inhibition is a target in various diseases. mdpi.comresearchgate.net
Naphthyridine and isoquinoline derivatives as inhibitors of cyclin-dependent kinase 8 (CDK8), a target in cancer therapy. Docking revealed that hydrogen bond interactions with specific amino acid residues, like LYS52, significantly affect the compound's activity. nih.gov
Quinoline (B57606) derivatives as potential HIV non-nucleoside reverse transcriptase inhibitors. nih.gov
Trimeric quinoline derivatives with the Bcl-xL protein, a modulator of apoptosis, showing their potential as ligands. nih.gov
These computational predictions help rationalize structure-activity relationships (SAR) and guide the synthesis of new derivatives with improved potency and selectivity. nih.gov
| Target Receptor/Enzyme | Derivative Class | Key Predicted Interactions | Reference |
| Leucine Aminopeptidase (LAP) | Dihydroisoquinolines | Hydrogen bonds with Gly362, coordination of zinc ions | nih.gov |
| Dopamine (B1211576) D2 Receptor | Tetrahydroisoquinolines | --- | nih.gov |
| Nitric Oxide Synthases | Tetrahydroisoquinolines | --- | mdpi.comresearchgate.net |
| Cyclin-dependent Kinase 8 (CDK8) | Isoquinolines | Hydrogen bond with LYS52 | nih.gov |
| HIV Reverse Transcriptase | Quinolines | --- | nih.gov |
| α,β-tubulin | Pyrrolo[2,1-a]isoquinolines | Hydrogen bonds, hydrophobic interactions | mdpi.com |
The decahydroisoquinoline (B1345475) scaffold is a flexible system that can exist in multiple three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these arrangements and understand the energy barriers between them.
Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational analysis, has been a powerful tool for studying the conformational equilibria in these systems. For cis-decahydroisoquinoline, studies have shown that the equilibrium favors a conformation where the two rings are fused in a "cis" arrangement. rsc.orgrsc.org Specifically, 13C NMR spectroscopy at low temperatures (215 K) demonstrated that the equilibrium favors the "type 1" conformation. rsc.orgrsc.org In this arrangement, the lone pair of electrons on the nitrogen atom can occupy an 'inside' position. rsc.orgrsc.org
However, when the nitrogen atom is protonated, as in the case of Decahydroisoquinolin-4a-ol (B2747204) hydrochloride, the two primary conformations (type 1 and type 2) become energetically equivalent, or degenerate. rsc.orgrsc.org This change highlights the significant influence of protonation on the conformational preference of the decahydroisoquinoline ring system. rsc.org
| Compound | Condition | Favored Conformation | Key Finding | Reference |
| cis-Decahydroisoquinoline | Unprotonated (215 K) | Type 1 (70%) | Nitrogen lone pair occupies the 'inside' position. | rsc.orgrsc.org |
| cis-Decahydroisoquinoline | Protonated | Type 1 and Type 2 are degenerate | Protonation removes the conformational preference. | rsc.orgrsc.org |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of molecules. This allows for the elucidation of reaction pathways and the prediction of chemical reactivity. nih.gov
DFT is a powerful method for mapping the potential energy surface of a chemical reaction. This allows researchers to identify the lowest energy pathway from reactants to products, including the structures of high-energy transition states.
DFT calculations have been applied to understand various reactions involving isoquinoline and related scaffolds:
Hydrodenitrogenation (HDN) of Quinoline: DFT has been used to investigate the mechanism of nitrogen removal from quinoline over catalysts like Ni-promoted MoS2. These studies explore the detailed hydrogenation and ring-opening reaction pathways, helping to understand how catalyst structure influences the reaction products. nih.gov
Cycloaddition Reactions: The mechanisms of cycloaddition reactions, such as those between arylalkylketenes and benzaldehydes catalyzed by N-heterocyclic carbenes (NHCs), have been investigated using DFT. rsc.org These calculations can determine the rate-determining step and explain the observed stereoselectivity of the reaction. rsc.org
Demethylation Reactions: DFT has been used to create rational models that explain the high selectivity observed in the demethylation of quaternary alkaloids containing the isoquinoline core. sci-hub.se
By calculating the energies of reactants, intermediates, transition states, and products, DFT provides crucial insights into reaction feasibility and selectivity. nih.govrsc.org
DFT is also used to calculate fundamental electronic properties that govern a molecule's reactivity. mdpi.com Key descriptors include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy gap between HOMO and LUMO (EH-L) is an indicator of molecular stability; a small gap suggests higher reactivity. mdpi.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of interaction. arabjchem.org
Global Reactivity Descriptors: Properties such as chemical hardness, softness, electronegativity, and electrophilicity index can be calculated from FMO energies. nih.govrsc.org These descriptors provide a quantitative measure of a molecule's reactivity and stability. mdpi.com
Studies on tetrahydroisoquinoline and quinoline derivatives have used these DFT-calculated properties to assess their reactivity, electronic stability, and potential for charge transfer. mdpi.comarabjchem.org
| Calculated Property | Significance | Application in Decahydroisoquinoline Studies | Reference |
| HOMO-LUMO Gap (EH-L) | Indicator of chemical reactivity and stability | Low gaps in some derivatives suggest a soft nature and higher reactivity. | mdpi.com |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites | Identifies nucleophilic and electrophilic regions for interaction. | arabjchem.org |
| Global Reactivity Descriptors | Quantifies reactivity (hardness, electronegativity, etc.) | Provides assessments of electronic stability and reactivity. | mdpi.comrsc.org |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Investigations
QSAR and QSPR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov
These models are developed by calculating a set of molecular descriptors (representing physicochemical properties like steric, electronic, and hydrophobic features) and using statistical methods to correlate them with observed activity. japsonline.com Widely used 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.com
QSAR studies have been instrumental in understanding and optimizing the activity of tetrahydroisoquinoline derivatives for various therapeutic targets:
HDAC8 Inhibitors: A multi-QSAR modeling study on tetrahydroisoquinoline derivatives was conducted to identify key structural features for inhibiting histone deacetylase 8 (HDAC8), a target in cancer and other diseases. The results suggested that the tetrahydroisoquinoline moiety may be more effective as a "cap group" rather than a linker and that various substitutions on the scaffold are crucial for modulating activity. nih.govfigshare.com
LSD1 Inhibitors: 3D-QSAR models (CoMFA and CoMSIA) were developed for tetrahydroquinoline derivatives targeting lysine-specific demethylase 1 (LSD1), another anticancer target. The models, which showed good predictive ability, indicated that steric and electrostatic fields were most important for activity. mdpi.com
AKR1C3 Inhibitors: QSAR studies on isoquinoline derivatives have been used to model their inhibitory activity against aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme implicated in castration-resistant prostate cancer. japsonline.com
These models not only explain the observed activity of existing compounds but can also be used to predict the activity of new, yet-to-be-synthesized molecules, thereby guiding the design of more potent and selective agents. japsonline.commdpi.com
Predictive Modeling for Biological Potency and Selectivity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is crucial for forecasting the biological potency and selectivity of decahydroisoquinoline derivatives. mdpi.com QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr These models are built using calculated molecular descriptors that quantify various aspects of a molecule's physicochemical properties.
The primary goal of QSAR in this context is to identify the key structural features of decahydroisoquinoline derivatives that govern their interaction with specific biological targets, thereby influencing their potency and selectivity. dergipark.org.tr For instance, studies on related isoquinoline derivatives have shown that substitutions at different positions on the isoquinoline ring can significantly impact biological activity, such as anticancer or antimalarial effects. semanticscholar.org By developing robust and predictive QSAR models, researchers can screen virtual libraries of decahydroisoquinoline compounds and prioritize the synthesis of those with the highest predicted activity and selectivity, accelerating the drug development process. dergipark.org.tr
Regression-based models, such as Multiple Linear Regression (MLR), are often employed to develop these predictive equations. mdpi.com For example, a hypothetical QSAR model for a series of decahydroisoquinoline derivatives might take the form of an equation where the biological activity (e.g., pIC50) is predicted based on a combination of electronic, steric, and hydrophobic descriptors. mdpi.com The reliability of these models is rigorously assessed through various validation metrics to ensure their predictive power. researchgate.net
Computational Approaches to Molecular Descriptor Calculation for SAR/QSPR (e.g., Lipophilicity)
The foundation of any QSAR or Quantitative Structure-Property Relationship (QSPR) model lies in the calculation of molecular descriptors. scbdd.com These descriptors are numerical values that represent the chemical information of a molecule. nih.gov A wide array of descriptors can be computed using various software packages, which can be broadly categorized into 0D, 1D, 2D, and 3D descriptors. scbdd.comyoutube.com
For decahydroisoquinoline derivatives, a range of descriptors is calculated to build comprehensive SAR/QSPR models. dergipark.org.tr Lipophilicity, often expressed as the octanol-water partition coefficient (logP), is a critical descriptor as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Other important descriptors include electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the molecule's reactivity. ucsb.edu Topological descriptors, constitutional descriptors, and quantum-chemical descriptors are also frequently employed. dergipark.org.trscbdd.comucsb.edu
The selection of relevant descriptors is a critical step in model development, often involving statistical techniques to identify those that correlate most significantly with the biological activity of interest. mdpi.com
Table 1: Common Molecular Descriptors in QSAR/QSPR Studies
| Descriptor Category | Example Descriptors | Information Encoded |
| Constitutional (0D/1D) | Molecular Weight, Atom Counts, Bond Counts | Basic molecular composition and size. scbdd.com |
| Topological (2D) | Connectivity Indices, Topological Polar Surface Area (TPSA) | Atomic connectivity and molecular topology. researchgate.net |
| Geometric (3D) | Molecular Volume, Surface Area | Three-dimensional shape and size of the molecule. dergipark.org.tr |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Electron distribution and molecular reactivity. ucsb.edudergipark.org.tr |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability. researchgate.net |
Theoretical Approaches to Receptor Binding and Affinity Prediction
Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a ligand, such as a decahydroisoquinoline derivative, within the active site of a biological target, typically a protein or enzyme. nih.govnih.gov This method simulates the interaction between the ligand and the receptor, providing valuable insights into the intermolecular forces that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov
By analyzing the docking poses and scoring functions, researchers can predict the binding affinity of different decahydroisoquinoline derivatives. plos.org For example, a study on 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives evaluated their affinity for the PCP binding site of the NMDA receptor complex. The (S)-configured derivative with a 2-methylphenyl substituent at position 1 and a methyl group at position 8 showed the highest affinity, highlighting the importance of stereochemistry and specific substitutions for potent binding. nih.gov Such studies are instrumental in rational drug design, allowing for the optimization of lead compounds to enhance their binding affinity and selectivity for the target receptor. plos.org
The accuracy of docking predictions can be further refined using more computationally intensive methods like molecular dynamics (MD) simulations, which simulate the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the binding event. nih.gov
Studies on (Bio)molecular Systems Using Decahydroisoquinoline Scaffolds
The decahydroisoquinoline scaffold serves as a versatile framework in the design of novel bioactive molecules. nuph.edu.ua Its rigid, three-dimensional structure allows for the precise spatial arrangement of functional groups, which is critical for specific interactions with biological macromolecules. nuph.edu.uaresearchgate.net Computational studies on biomolecular systems incorporating this scaffold help to elucidate the structural basis for their biological activities. researchgate.net
For instance, decahydroisoquinoline derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. nuph.edu.uanih.gov Computational studies, such as molecular docking and QSAR, are often integrated with experimental biological assays to understand how these compounds exert their effects at a molecular level. nih.govresearchgate.net These studies can reveal key pharmacophoric features and guide the synthesis of new derivatives with improved potency and target specificity. nih.gov The integration of computational and experimental approaches facilitates a deeper understanding of the role of the decahydroisoquinoline scaffold in molecular recognition and biological function. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets for Decahydroisoquinoline (B1345475) Derivatives
The decahydroisoquinoline framework has already demonstrated its value in medicinal chemistry, and ongoing research continues to identify new biological targets. Systematic exploration of derivatives of this scaffold is a key area of future investigation.
Researchers have successfully synthesized and evaluated N-alkyl decahydroisoquinoline derivatives as novel antifungal agents. nih.gov These compounds have been shown to target enzymes involved in ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. nih.gov Specifically, depending on the fungal species and the heterocyclic scaffold, these derivatives can inhibit both Δ14-reductase and Δ8,7-isomerase, demonstrating potency comparable to existing antifungal medications like clotrimazole. nih.gov
Another promising area is in the modulation of receptor systems. Through systematic structural modifications, decahydroisoquinoline derivatives have been developed as potent and highly selective antagonists for the somatostatin (B550006) sst(3) receptor. nih.gov This work, which started from non-peptidic sst(1)-selective antagonists, led to the identification of an enantiomerically pure (4S,4aS,8aR)-decahydroisoquinoline-4-carboxylic acid core as a key pharmacophore for sst(3) selectivity. nih.gov Furthermore, synthetic intermediates like 6-oxodecahydroisoquinoline-3-carboxylates have been identified as valuable for creating conformationally defined antagonists for excitatory amino acid receptors, such as the NMDA receptor complex. acs.org The inherent versatility of the scaffold suggests that future research could uncover activity at a wide range of other G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Development of Advanced Synthetic Strategies for Complex Analogs
The creation of diverse and structurally complex analogs is fundamental to exploring the full potential of the decahydroisoquinoline scaffold. Future efforts will focus on more efficient, selective, and innovative synthetic methodologies.
Recent reviews of tetrahydroisoquinoline alkaloid synthesis highlight a trend towards harnessing novel and creative synthetic designs and modern chemical methodologies. nih.gov These principles are directly applicable to decahydroisoquinoline systems. Advanced strategies include:
Modern Catalytic Systems : The use of transition metal catalysts and organocatalysts can significantly improve the efficiency and selectivity of reactions, allowing for the construction of complex molecular architectures under milder conditions. numberanalytics.com
Biocatalysis : Employing enzymes or microorganisms to catalyze reactions offers high selectivity and sustainability, reducing the environmental impact of chemical synthesis. numberanalytics.com
Late-Stage Functionalization (LSF) : This strategy focuses on modifying complex, pre-existing scaffolds in the final steps of a synthesis. nih.gov High-throughput techniques, such as accelerated reactions in microdroplets analyzed by mass spectrometry, enable the rapid diversification of bioactive molecules. This allows for the creation of hundreds of analogs from a core structure like decahydroisoquinoline in a fraction of the time required by traditional methods. nih.gov
Retrosynthetic Analysis : Designing synthetic routes for complex molecules relies on sophisticated planning, such as the disconnection approach and identifying key building blocks to streamline the synthesis process. numberanalytics.com
These advanced methods will be crucial for building libraries of complex decahydroisoquinoline analogs for screening against new biological targets and for developing novel materials.
Integration of Artificial Intelligence and Machine Learning in Decahydroisoquinoline Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and can be powerfully applied to decahydroisoquinoline research. nih.gov These computational tools can accelerate the entire research and development pipeline, from initial concept to lead optimization.
AI/ML models can analyze vast biological datasets (genomics, proteomics) to identify and validate novel drug targets for which the decahydroisoquinoline scaffold might be suitable. researchgate.netnih.gov For the design of new derivatives, AI can be used for:
Virtual Screening : AI algorithms can screen massive virtual libraries of decahydroisoquinoline analogs against a target protein structure, predicting binding affinity and flagging promising candidates for synthesis. nih.gov
De Novo Drug Design : Generative AI models can design entirely new molecular structures based on the decahydroisoquinoline core, optimized for specific properties like high binding affinity, good solubility, and low predicted toxicity. nih.gov
Property Prediction : Machine learning algorithms can accurately forecast the physicochemical and pharmacokinetic properties of new analogs, helping chemists prioritize which compounds to synthesize and test. nih.govresearchgate.net Platforms like AlphaFold, which predict protein structures with high accuracy, can provide the detailed structural information needed for effective structure-based drug design. nih.gov
The integration of AI/ML promises to make the exploration of decahydroisoquinoline chemical space more efficient, cost-effective, and targeted. researchgate.net
Harnessing Decahydroisoquinoline Scaffolds for Functional Materials Science
The unique structural and electronic properties of isoquinoline-based systems suggest they could be valuable building blocks for advanced functional materials. Research is emerging that explores applications beyond medicine.
Studies on new tetrahydroisoquinoline derivatives have investigated their nonlinear optical (NLO) properties using Density Functional Theory (DFT). mdpi.com Such properties are essential for applications in optoelectronics and photonics. The future of isoquinoline (B145761) research includes its potential use in emerging technologies such as flexible electronics and energy harvesting devices. numberanalytics.com The rigid, well-defined three-dimensional nature of the decahydroisoquinoline scaffold could be exploited to create highly ordered polymeric materials or as a core for dendritic architectures. rsc.org These dendritic polymers, which feature highly branched, nanoscale frameworks, are being investigated for uses in biosensors, optics, and theranostics. rsc.org By functionalizing the decahydroisoquinoline core, it may be possible to develop new materials with tailored electronic, optical, or self-assembly properties.
Collaborative and Interdisciplinary Research Approaches in Decahydroisoquinoline Chemistry
The complexity of modern scientific challenges necessitates a shift away from siloed research. The future of decahydroisoquinoline research will be defined by robust collaborations between experts from various disciplines.
Conferences and research initiatives are increasingly bringing together specialists in chemistry, pharmacology, bioinformatics, and computational science. drugdiscoverychemistry.com This interdisciplinary approach is essential for successfully integrating AI and machine learning into the drug discovery process, as it requires the combined expertise of computational modelers and medicinal chemists. researchgate.netnih.gov Similarly, the development of functional materials based on decahydroisoquinoline scaffolds will require close collaboration between organic chemists, materials scientists, and physicists to design, synthesize, and characterize these new materials. This collaborative spirit will be the engine that drives the translation of foundational chemical knowledge about decahydroisoquinolines into real-world applications in both medicine and technology.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Decahydroisoquinolin-4a-ol hydrochloride in laboratory settings?
- Methodological Answer :
- Engineering Controls : Ensure adequate ventilation (e.g., fume hoods) to minimize inhalation exposure to dust or aerosols .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH-approved masks if dust generation is unavoidable .
- Emergency Measures : In case of skin/eye contact, rinse immediately with water for ≥15 minutes. For spills, avoid dust formation and use inert absorbents (e.g., vermiculite) for cleanup .
Q. What synthetic routes are commonly employed for this compound, and what challenges arise during optimization?
- Methodological Answer :
- Synthesis Strategies : Cyclization of tetrahydroisoquinoline precursors followed by stereoselective reduction (e.g., catalytic hydrogenation) and subsequent HCl salt formation.
- Challenges : Stereochemical control at the 4a-position requires precise reaction conditions (e.g., temperature, catalyst loading). Impurities may arise from incomplete reduction or racemization .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm stereochemistry using chiral HPLC or X-ray crystallography.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
| Technique | Application |
|---|---|
| NMR | Confirm structure, stereochemistry, and purity (e.g., H/C NMR). |
| HPLC-MS | Quantify purity and detect trace impurities. |
| XRD | Resolve absolute configuration and crystalline form. |
| IR | Identify functional groups (e.g., -OH, N-H stretches). |
Advanced Research Questions
Q. How can researchers address contradictions in reported spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Data Reconciliation : Compare experimental NMR data with computational predictions (DFT calculations) to validate assignments.
- Solvent Effects : Replicate spectra in standardized solvents (e.g., DMSO-d or CDCl) to minimize solvent-induced shifts .
- Collaborative Validation : Cross-reference data with independent labs or databases (e.g., PubChem) to resolve discrepancies.
Q. What experimental approaches are recommended to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound at elevated temperatures (40–60°C) and monitor degradation via HPLC.
- pH Profiling : Dissolve in buffers (pH 1–12) and analyze decomposition products over time.
- Light Sensitivity : Expose to UV/visible light and track photodegradation using spectrophotometry .
Q. How can researchers evaluate the toxicological profile of this compound for preclinical studies?
- Methodological Answer :
- In Vitro Assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in human cell lines (e.g., HepG2).
- In Vivo Models : Administer graded doses to rodents (OECD 423 guidelines) to assess acute toxicity (LD) and organ-specific effects .
- Carcinogenicity Screening : Cross-reference with IARC/ACGIH classifications, noting that components >0.1% may pose carcinogenic risks .
Q. What mechanistic studies could elucidate the compound’s role in catalytic or biological systems?
- Methodological Answer :
- Kinetic Analysis : Perform time-resolved experiments to identify rate-determining steps in catalytic cycles.
- Docking Simulations : Use molecular modeling (e.g., AutoDock) to predict binding affinities with biological targets (e.g., enzymes).
- Isotopic Labeling : Incorporate N or C labels to track metabolic pathways or reaction intermediates.
Data Gaps and Research Opportunities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
